molecular formula C9H9Cl2NO2 B13048453 (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid

(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid

Katalognummer: B13048453
Molekulargewicht: 234.08 g/mol
InChI-Schlüssel: MQEZPQHIAIRXQC-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is an organic compound characterized by the presence of an amino group and a dichlorophenyl group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde.

    Aldol Condensation: The 3,5-dichlorobenzaldehyde undergoes aldol condensation with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of (3R)-3-nitro-3-(3,5-dichlorophenyl)propanoic acid.

    Reduction: Formation of (3R)-3-amino-3-phenylpropanoic acid.

    Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-amino-3-phenylpropanoic acid: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.

    (3R)-3-amino-3-(4-chlorophenyl)propanoic acid: Contains a single chlorine atom, which may alter its reactivity and interactions compared to the dichlorinated compound.

Uniqueness

(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dichlorination can enhance its binding affinity to certain molecular targets and increase its stability under various conditions.

Eigenschaften

Molekularformel

C9H9Cl2NO2

Molekulargewicht

234.08 g/mol

IUPAC-Name

(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI-Schlüssel

MQEZPQHIAIRXQC-MRVPVSSYSA-N

Isomerische SMILES

C1=C(C=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.